KS100

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

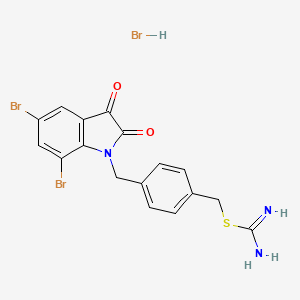

C17H14Br3N3O2S |

|---|---|

Molecular Weight |

564.1 g/mol |

IUPAC Name |

[4-[(5,7-dibromo-2,3-dioxoindol-1-yl)methyl]phenyl]methyl carbamimidothioate;hydrobromide |

InChI |

InChI=1S/C17H13Br2N3O2S.BrH/c18-11-5-12-14(13(19)6-11)22(16(24)15(12)23)7-9-1-3-10(4-2-9)8-25-17(20)21;/h1-6H,7-8H2,(H3,20,21);1H |

InChI Key |

ITNWMLCBAZGWRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C=C(C=C3Br)Br)C(=O)C2=O)CSC(=N)N.Br |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of KS100: A Technical Guide for Researchers

For Immediate Release

A Deep Dive into the Multi-Isoform ALDH Inhibitor, KS100, and Its Anti-Cancer Properties

This technical guide provides an in-depth analysis of the mechanism of action of this compound, a potent, multi-isoform aldehyde dehydrogenase (ALDH) inhibitor with significant potential in cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's molecular interactions, cellular effects, and preclinical efficacy.

Core Mechanism of Action: A Multi-Pronged Attack on Cancer Cell Metabolism

This compound functions as a powerful inhibitor of multiple aldehyde dehydrogenase (ALDH) isoforms, specifically targeting ALDH1A1, ALDH2, and ALDH3A1.[1][2][3][4] This inhibition disrupts the critical detoxification role of ALDH enzymes within cancer cells, leading to a cascade of cytotoxic events. The primary mechanism involves the accumulation of toxic endogenous aldehydes, a surge in reactive oxygen species (ROS), and subsequent lipid peroxidation.[1][2][5][6] This overwhelming cellular stress ultimately triggers programmed cell death through both apoptosis and autophagy.[1][6]

In the context of multiple myeloma, this compound's impact extends to the disruption of the retinoic acid signaling pathway, which is crucial for the maintenance of cancer stem-like cells.[5] By modulating this pathway, this compound can effectively target the subpopulation of cells responsible for tumor relapse and drug resistance.[5] Furthermore, this compound has been observed to induce cell cycle arrest at the G2/M phase, further impeding cancer cell proliferation.[2]

A nanoliposomal formulation, Nanothis compound, has been developed to enhance the bioavailability and mitigate the toxicity of this compound.[1][3][4] This formulation has demonstrated a five-fold increased selectivity for melanoma cells over normal human fibroblasts and a significant reduction in tumor growth in preclinical xenograft models.[1][3][4]

References

- 1. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Aldehyde Dehydrogenase (ALDH) | DC Chemicals [dcchemicals.com]

- 4. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Function of Aldehyde Dehydrogenase (ALDH) and its Inhibition by KS100

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Aldehyde Dehydrogenase (ALDH) superfamily of enzymes represents a critical component of cellular metabolism and detoxification. These enzymes are responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids, a process vital for maintaining cellular homeostasis and mitigating the toxic effects of reactive aldehydes.[1][2][3] Several ALDH isoforms, notably ALDH1A1, have emerged as significant biomarkers for cancer stem cells (CSCs), playing crucial roles in tumor initiation, progression, and resistance to therapy.[4][5][6] This guide provides a comprehensive overview of the biological functions of ALDH, the rationale for its therapeutic targeting, and a detailed analysis of the multi-isoform ALDH inhibitor, KS100. We will delve into the mechanism of action of this compound, its effects on cancer cells, and present relevant quantitative data and experimental methodologies.

The Biological Functions of the Aldehyde Dehydrogenase (ALDH) Superfamily

The human ALDH superfamily comprises 19 isozymes with diverse physiological roles.[2][7] Their primary function is the NAD(P)+-dependent oxidation of aldehydes.[8][9]

Cellular Detoxification

ALDH enzymes are central to the detoxification of harmful aldehydes.[3][10] These reactive molecules can originate from both external sources (e.g., environmental pollutants, drugs) and internal metabolic processes, such as lipid peroxidation and amino acid metabolism.[9][11] By converting aldehydes to less reactive carboxylic acids, ALDHs protect cells from oxidative stress and damage to proteins and DNA.[11] A key example is the role of ALDH2 in metabolizing acetaldehyde, a toxic byproduct of alcohol metabolism.[1][12]

Role in Metabolism and Biosynthesis

Beyond detoxification, ALDHs participate in several essential biosynthetic pathways:

-

Retinoic Acid (RA) Synthesis: Members of the ALDH1A subfamily are crucial for the synthesis of retinoic acid, a signaling molecule that regulates gene expression involved in cellular differentiation, proliferation, and embryonic development.[2][13][14]

-

Other Metabolic Pathways: Different ALDH isoforms are involved in the metabolism of amino acids, folate, and the production of osmolytes.[11][15]

Association with Cancer Stem Cells (CSCs)

Elevated ALDH activity, particularly of the ALDH1A1 isoform, is a well-established marker for cancer stem cells in various malignancies, including breast, lung, and prostate cancer.[4][5] Within the CSC population, ALDHs are believed to contribute to:

-

Drug Resistance: By detoxifying chemotherapeutic agents that are or produce aldehydes.[16][17]

-

Self-Renewal and Differentiation: Through the regulation of the retinoic acid signaling pathway.[4][6]

-

Oxidative Stress Management: By reducing the levels of reactive oxygen species (ROS), thereby protecting CSCs from DNA damage.[4][5][16]

This compound: A Potent Multi-Isoform ALDH Inhibitor

Given the significant role of ALDH in cancer, particularly in CSCs, the development of ALDH inhibitors has become a promising therapeutic strategy. This compound is a novel and potent small molecule inhibitor that targets multiple ALDH isoforms.[18][19]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of several ALDH isoforms. This inhibition leads to the intracellular accumulation of toxic aldehydes, which in turn triggers a cascade of cellular events:[18][20][21]

-

Increased Reactive Oxygen Species (ROS): The buildup of aldehydes contributes to oxidative stress, leading to a significant increase in ROS levels.[18][22]

-

Lipid Peroxidation: Elevated ROS promotes the peroxidation of lipids in cellular membranes, generating more toxic aldehydes and amplifying cellular damage.[18][21]

-

Induction of Apoptosis and Autophagy: The culmination of cellular stress and damage leads to programmed cell death (apoptosis) and a cellular recycling process (autophagy).[18][21]

By targeting multiple ALDH isoforms, this compound is thought to be more effective than isoform-specific inhibitors, as different cancer cells may rely on various ALDHs for survival.[18][20]

Preclinical Efficacy and Formulation

Preclinical studies have demonstrated the potential of this compound as an anti-cancer agent. To mitigate potential toxicity and improve bioavailability, a nanoliposomal formulation, termed Nanothis compound, has been developed.[18][19]

-

In Vitro Studies: this compound has shown potent anti-proliferative activity against a range of cancer cell lines.[23]

-

In Vivo Studies: Intravenous administration of Nanothis compound has been shown to significantly inhibit tumor growth in xenograft models of melanoma without causing significant organ-related toxicity.[18][19][20] Specifically, a submaximal dose was effective at inhibiting melanoma tumor growth by approximately 65%.[18][20]

Quantitative Data on this compound Inhibition

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: IC50 Values of this compound against ALDH Isoforms

| ALDH Isoform | IC50 (nM) - Source 1[18][19][20] | IC50 (nM) - Source 2[23] |

| ALDH1A1 | 207 | 230 |

| ALDH2 | 1,410 | 1,542 |

| ALDH3A1 | 240 | 193 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM)[23] |

| UACC 903 | Melanoma | 3.7 |

| 1205 Lu | Melanoma | 2.1 |

| HCT116 | Colon Cancer | 2.9 |

| HT29 | Colon Cancer | 2.5 |

| NCIH929 | Multiple Myeloma | 0.3 |

| U266 | Multiple Myeloma | 1.0 |

| RPMI8226 | Multiple Myeloma | 1.2 |

| MM.1R | Multiple Myeloma | 1.3 |

| MM.1S | Multiple Myeloma | 2.1 |

| FF2441 | Normal Fibroblasts | 9.8 |

Table 3: Formulation and In Vivo Efficacy of Nanothis compound

| Parameter | Value | Reference |

| Nanoliposomal Formulation | Nanothis compound | [18][19] |

| Loading Efficiency | ~69% | [18][20] |

| Selectivity (Melanoma vs. Normal Fibroblasts) | 5-fold | [18][19] |

| Tumor Growth Inhibition (Melanoma Xenograft) | ~65% | [18][20] |

Signaling Pathways and Experimental Workflows

ALDH and the Retinoic Acid Signaling Pathway

ALDH plays a pivotal role in the synthesis of retinoic acid (RA), which is a key regulator of gene expression for cellular differentiation and proliferation.

Caption: ALDH1A-mediated synthesis of retinoic acid and its inhibition by this compound.

Mechanism of this compound-Induced Cell Death

The inhibition of ALDH by this compound leads to an accumulation of toxic aldehydes, resulting in increased ROS, lipid peroxidation, and ultimately, apoptosis and autophagy.

Caption: Cellular effects of ALDH inhibition by this compound.

Experimental Workflow for Assessing ALDH Inhibition

A typical workflow to evaluate the efficacy of an ALDH inhibitor like this compound involves a series of in vitro assays.

Caption: In vitro experimental workflow for evaluating this compound.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on ALDH inhibition.

ALDH Activity Assay (ALDEFLUOR Assay)

This assay is used to identify and quantify the population of cells with high ALDH activity.

-

Principle: The ALDEFLUOR reagent is a fluorescent, non-toxic substrate for ALDH. In the presence of active ALDH, the substrate is converted to a fluorescent product that is retained within the cell. The intensity of the fluorescence is proportional to the ALDH activity.

-

Protocol Outline:

-

Harvest and wash cells to be assayed.

-

Resuspend cells in ALDEFLUOR assay buffer.

-

Add the activated ALDEFLUOR reagent to the cell suspension.

-

Immediately transfer a portion of the cell suspension to a control tube containing diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor.

-

Incubate both test and control tubes at 37°C for 30-60 minutes.

-

Centrifuge the cells and resuspend them in fresh, cold assay buffer.

-

Analyze the cells by flow cytometry. The ALDH-positive population is identified as the brightly fluorescent cells that are absent in the DEAB-treated control sample.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

ROS Detection (DCFDA Staining)

This assay uses a fluorescent probe to detect intracellular ROS.

-

Principle: 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol Outline:

-

Culture and treat cells with this compound as desired.

-

Wash the cells and incubate them with DCFDA solution in the dark at 37°C for 30-60 minutes.

-

Wash the cells to remove excess probe.

-

Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

-

Apoptosis Assay (Annexin V Staining)

This assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

-

Principle: Annexin V is a protein that has a high affinity for PS. When labeled with a fluorochrome, it can be used to identify apoptotic cells. Propidium iodide (PI) or a similar dye is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.

-

Protocol Outline:

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Conclusion and Future Directions

The Aldehyde Dehydrogenase enzyme family plays a multifaceted role in cellular physiology and is a key player in the survival and resistance of cancer stem cells. The development of multi-isoform ALDH inhibitors, such as this compound, represents a promising therapeutic avenue to target the CSC population and overcome drug resistance. The preclinical data for this compound, particularly in its nanoliposomal formulation, are encouraging and warrant further investigation. Future research should focus on elucidating the full spectrum of ALDH isoforms inhibited by this compound, exploring its efficacy in a wider range of cancer models, and evaluating its potential in combination therapies with existing anti-cancer agents. Clinical trials will be the ultimate determinant of the therapeutic value of this compound in the treatment of cancer.

References

- 1. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aldehyde dehydrogenases in cancer stem cells: potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of human aldehyde dehydrogenase in normal and cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]

- 9. Human Aldehyde Dehydrogenases: A Superfamily of Similar Yet Different Proteins Highly Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovemed.com [dovemed.com]

- 13. Multiple roles of ALDH1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aldehyde Dehydrogenase, Liver Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. invent.psu.edu [invent.psu.edu]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. medchemexpress.com [medchemexpress.com]

The Discovery and Development of KS100: A Broad-Spectrum ALDH Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Aldehyde dehydrogenases (ALDHs) represent a family of enzymes frequently overexpressed in various malignancies and implicated in cancer stem cell (CSC) maintenance, drug resistance, and poor patient prognosis.[1] This has positioned ALDH as a compelling target for anticancer drug development. KS100 has emerged as a novel, broad-spectrum small molecule inhibitor of ALDH with promising preclinical activity.[1] This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, quantitative inhibitory and antiproliferative data, and the experimental methodologies employed in its characterization. Furthermore, this guide illustrates the key signaling pathways influenced by ALDH and perturbed by this compound, offering a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction to this compound

This compound is a potent, small molecule inhibitor targeting multiple isoforms of the aldehyde dehydrogenase (ALDH) superfamily.[1][2] The rationale for its development is rooted in the significant role of ALDH enzymes in cancer biology. Elevated ALDH activity is a hallmark of cancer stem cells and is associated with resistance to conventional therapies and increased metastatic potential.[2][3] By inhibiting ALDH, this compound aims to eradicate the CSC population, overcome drug resistance, and improve therapeutic outcomes in a range of cancers.[1]

Mechanism of Action

This compound exerts its anticancer effects through the broad-spectrum inhibition of ALDH enzymes.[1] This inhibition leads to the accumulation of toxic aldehydes within cancer cells, a surge in reactive oxygen species (ROS), and increased lipid peroxidation.[2] The culmination of these effects is the induction of apoptosis and cell cycle arrest at the G2/M phase, ultimately leading to cancer cell death.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its nanoliposomal formulation, Nanothis compound.

Table 1: Enzymatic Inhibition of ALDH Isoforms by this compound

| ALDH Isoform | IC50 (nM)[1] | IC50 (nM)[2] |

| ALDH1A1 | 207 | 230 |

| ALDH2 | 1,410 | 1,542 |

| ALDH3A1 | 240 | 193 |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM)[2] |

| UACC 903 | Melanoma | 3.7 |

| 1205 Lu | Melanoma | 2.1 |

| HCT116 | Colon Cancer | 2.9 |

| HT29 | Colon Cancer | 2.5 |

| NCIH929 | Multiple Myeloma | 0.3 |

| U266 | Multiple Myeloma | 1.0 |

| RPMI8226 | Multiple Myeloma | 1.2 |

| MM.1R | Multiple Myeloma | 1.3 |

| MM.1S | Multiple Myeloma | 2.1 |

| FF2441 | Normal Fibroblasts | 9.8 |

Table 3: In Vivo Efficacy of Nanothis compound

| Parameter | Value |

| Tumor Growth Inhibition (Melanoma Xenograft) | ~65%[1] |

| Selectivity (Melanoma cells vs. Normal Fibroblasts) | 5-fold[1] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with ALDH and the proposed mechanism of action for this compound.

Figure 1: Simplified ALDH1 signaling pathway in cancer.

Figure 2: Proposed mechanism of action for the ALDH inhibitor this compound.

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize ALDH inhibitors like this compound are provided below. Note: These are generalized protocols and may require optimization for specific experimental conditions.

ALDH Enzymatic Inhibition Assay (IC50 Determination)

This protocol is adapted from a general method for determining the IC50 of ALDH inhibitors.[4][5]

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific ALDH isoform.

Materials:

-

Purified recombinant ALDH enzyme (e.g., ALDH1A1, ALDH2, ALDH3A1)

-

ALDH substrate (e.g., acetaldehyde)

-

NAD(P)+

-

Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Dilute the ALDH enzyme to a working concentration in assay buffer.

-

Prepare a serial dilution of this compound in DMSO.

-

Prepare the substrate and NAD(P)+ solutions in assay buffer.

-

-

Assay Setup:

-

Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of the 96-well plate.

-

Add the diluted ALDH enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add the substrate and NAD(P)+ solution to each well to start the enzymatic reaction.

-

-

Measure Activity:

-

Immediately begin monitoring the increase in absorbance at 340 nm (due to the formation of NAD(P)H) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Figure 3: Workflow for IC50 determination of an ALDH inhibitor.

Cell Proliferation Assay

This protocol describes a common method for assessing the effect of a compound on cell proliferation.

Objective: To determine the IC50 of this compound on the proliferation of various cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Measure Viability:

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or luminescence development.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the readings to the vehicle control.

-

Plot the percentage of cell viability versus the logarithm of the compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines a standard method for detecting apoptosis by flow cytometry.[6][7]

Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle-treated control.

-

-

Cell Harvesting:

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

-

Staining:

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

-

-

Data Interpretation:

-

Unstained cells: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes a standard method for analyzing cell cycle distribution.[8][9]

Objective: To determine the effect of this compound on the cell cycle progression of cancer cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cells with this compound for the desired time.

-

-

Cell Fixation:

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry, measuring the fluorescence intensity of the PI signal.

-

-

Data Analysis:

-

Generate a histogram of DNA content.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

In Vivo Xenograft Tumor Model

This is a generalized protocol for evaluating the in vivo efficacy of an anticancer agent.[10]

Objective: To assess the anti-tumor activity of Nanothis compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for tumor implantation

-

Matrigel (optional)

-

Nanothis compound formulation

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor growth.

-

Once the tumors reach a specified size, randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer Nanothis compound (e.g., intravenously) and the vehicle control to the respective groups according to a predetermined schedule and dosage.

-

-

Monitoring:

-

Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint and Analysis:

-

At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors.

-

Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition.

-

Conclusion

This compound is a promising broad-spectrum ALDH inhibitor with demonstrated in vitro and in vivo anticancer activity. Its mechanism of action, involving the induction of oxidative stress, apoptosis, and cell cycle arrest, makes it a compelling candidate for further development, particularly for cancers characterized by high ALDH expression and a significant cancer stem cell population. The development of a nanoliposomal formulation, Nanothis compound, has successfully mitigated systemic toxicity, enhancing its therapeutic potential.[1] The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug developers working on ALDH inhibitors and related anticancer strategies. Further investigation into the detailed molecular interactions of this compound with its targets and its efficacy in combination with other therapies will be crucial for its clinical translation.

References

- 1. mdpi.com [mdpi.com]

- 2. Aldehyde dehydrogenases in cancer stem cells: potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aldehyde dehydrogenase as a marker and functional mediator of metastasis in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. corefacilities.iss.it [corefacilities.iss.it]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of Aldehyde Dehydrogenase in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes critical for the detoxification of endogenous and exogenous aldehydes. Beyond their homeostatic functions, emerging evidence has solidified the role of specific ALDH isoforms as key drivers of cancer cell proliferation, therapy resistance, and metastasis. High ALDH activity is a hallmark of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, recurrence, and therapeutic failure. This technical guide provides a comprehensive overview of the multifaceted role of ALDH in oncology, with a focus on its contribution to cancer cell proliferation. We will delve into the underlying molecular mechanisms, present quantitative data on ALDH activity and its prognostic significance, provide detailed experimental protocols for its assessment, and visualize the complex signaling networks in which ALDH is a central player. This guide is intended to serve as a valuable resource for researchers and professionals in the field of cancer biology and drug development.

Introduction: The ALDH Superfamily and Its Link to Cancer

The human aldehyde dehydrogenase (ALDH) superfamily comprises 19 functional enzymes that catalyze the NAD(P)+-dependent oxidation of a wide array of aldehydes to their corresponding carboxylic acids.[1] This enzymatic activity is a crucial cellular defense mechanism, as aldehydes are highly reactive molecules that can cause DNA damage and cellular stress.[2]

In the context of cancer, the role of ALDH extends far beyond simple detoxification. Elevated ALDH activity is now widely recognized as a robust marker for cancer stem cells (CSCs) in a variety of solid tumors, including breast, prostate, lung, and colorectal cancers.[3][4] These CSCs, characterized by their self-renewal capacity and tumorigenicity, are often resistant to conventional therapies and are thought to be the root of tumor recurrence and metastasis.[5]

The contribution of ALDH to cancer cell proliferation is multifactorial and includes:

-

Detoxification of Aldehydes: Cancer cells often exhibit increased metabolic activity and are exposed to higher levels of oxidative stress, leading to the accumulation of toxic aldehydes. ALDH enzymes protect cancer cells from this aldehyde-induced damage, thereby promoting their survival and proliferation.[6]

-

Regulation of the Retinoic Acid (RA) Signaling Pathway: Certain ALDH isoforms, particularly ALDH1A1 and ALDH1A3, are responsible for the synthesis of retinoic acid (RA) from retinal.[7] RA is a potent signaling molecule that regulates gene expression through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[8] In cancer, the RA pathway can have dual roles, either promoting differentiation and inhibiting proliferation or, conversely, maintaining the stem-like state and driving proliferation, depending on the cellular context and the specific RAR isoforms involved.[9]

-

Reduction of Reactive Oxygen Species (ROS): By metabolizing aldehydes, ALDH enzymes indirectly contribute to the reduction of reactive oxygen species (ROS), which are byproducts of cellular metabolism.[2] While high levels of ROS can be cytotoxic, moderate levels can act as signaling molecules to promote cell proliferation. ALDH helps maintain ROS homeostasis, protecting cancer cells from oxidative damage while allowing for pro-proliferative signaling.

-

Chemotherapy Resistance: ALDH enzymes can directly metabolize and inactivate certain chemotherapeutic drugs, such as cyclophosphamide, contributing to drug resistance.[10][11] This resistance allows cancer cells to survive treatment and continue to proliferate.

Quantitative Data on ALDH in Cancer

The following tables summarize key quantitative data illustrating the significance of ALDH in various cancers.

Table 1: Prognostic Significance of ALDH Expression in Various Cancers

| ALDH Isoform | Cancer Type | Number of Patients | Parameter | Hazard Ratio (95% CI) | p-value | Reference |

| ALDH1A1 | Breast Cancer | 513 | Overall Survival | Worse with high expression | < 0.01 | [12] |

| ALDH1A1 | Breast Cancer | 513 | Disease-Free Survival | Worse with high expression | < 0.006 | [12] |

| ALDH1B1 | Colorectal Cancer | 30 | Tumor Differentiation | Higher in poorly differentiated | 0.011 | [13] |

| ALDH1B1 | Esophageal Adenocarcinoma | - | Overall Survival | 0.44 (0.22–0.89) | 0.019 | [4] |

| ALDH7A1 | Prostate Cancer | - | Bone Metastasis | Functionally involved | - | [2] |

Table 2: IC50 Values of Selected ALDH Inhibitors in Cancer Cells

| Inhibitor | Target ALDH Isoform(s) | Cancer Cell Line(s) | IC50 Value | Reference(s) |

| Disulfiram | Pan-ALDH inhibitor | TNBC cell lines | ~300 nM (average) | [14][15] |

| Glioblastoma stem cells | 31.1 nM (average) | [16] | ||

| MCF-7, BT474 (ER+) | 0.3 µM | [17] | ||

| A549, U251, U87, MDA-MB-231-BR | 300-900 nM (with Cu2+) | [18] | ||

| NCT-501 | ALDH1A1 | hALDH1A1 (enzyme) | 40 nM | [1][5][9] |

| Compound 64 | ALDH1A3 | A549 | Significant reduction in viability | [19] |

| DEAB | Pan-ALDH inhibitor | ALDH1A1 (enzyme) | Kᵢ = 0.13 µM | [19] |

| WIN 18,446 | ALDH1A2 | ALDH1A2 (enzyme) | Potent inhibitor | [19] |

| Aldi-6 | ALDH1A1, ALDH2, ALDH3A1 | HNSCC cells | Markedly decreased viability | [20] |

| Compound 974 | ALDH1A1 | OVCAR3, OVCAR5 | ~10-20 µM | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess ALDH activity and expression in cancer cells.

ALDEFLUOR™ Assay for Identifying and Isolating Cells with High ALDH Activity

The ALDEFLUOR™ assay is a flow cytometry-based method to identify and isolate live cells with high ALDH activity. The assay utilizes a fluorescent, non-toxic ALDH substrate, BODIPY™-aminoacetaldehyde (BAAA), which freely diffuses into cells. In the presence of ALDH, BAAA is converted to BODIPY™-aminoacetate (BAA-), which is negatively charged and retained within the cell, leading to bright fluorescence. A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used to establish the baseline fluorescence and define the ALDH-positive population.

Materials:

-

ALDEFLUOR™ Kit (STEMCELL Technologies, Cat. No. 01700)

-

Single-cell suspension of cancer cells

-

Flow cytometer

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of your cells of interest at a concentration of 1 x 10⁶ cells/mL in ALDEFLUOR™ Assay Buffer.

-

Reagent Preparation: Activate the ALDEFLUOR™ Reagent (BAAA) by adding DMSO and HCl as per the manufacturer's instructions.

-

Staining:

-

For each sample, prepare a "test" and a "control" tube.

-

To the "control" tube, add 5 µL of the DEAB inhibitor.

-

Add 5 µL of the activated ALDEFLUOR™ Reagent to the "test" tube, mix, and immediately transfer half of the cell suspension to the "control" tube.

-

-

Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically for different cell types.[1][3]

-

Washing: Centrifuge the cells at 250 x g for 5 minutes and resuspend the cell pellet in fresh, cold ALDEFLUOR™ Assay Buffer.

-

Flow Cytometry Analysis:

-

Acquire the cells on a flow cytometer.

-

First, run the "control" (DEAB-treated) sample to set the gate for the ALDH-negative population.

-

Then, run the "test" sample to identify the ALDH-positive (ALDHbright) population, which will exhibit a higher fluorescence intensity than the DEAB control.[21]

-

A viability dye such as propidium iodide (PI) or 7-AAD should be used to exclude dead cells from the analysis.[22]

-

Troubleshooting and Optimization:

-

Low Signal: Optimize cell concentration, incubation time, and consider adding efflux pump inhibitors like verapamil or probenecid.[1]

-

High Background in DEAB Control: Increase the concentration of DEAB or add it to the cells before the ALDEFLUOR™ reagent.[1]

Figure 1: Experimental workflow for the ALDEFLUOR™ assay.

Immunohistochemistry (IHC) for ALDH1A1 in Paraffin-Embedded Tissues

IHC is a powerful technique to visualize the expression and localization of ALDH proteins within the tissue microenvironment.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%) for quenching endogenous peroxidase activity

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-ALDH1A1 polyclonal antibody (e.g., Proteintech 60171-1-Ig, dilution 1:200) or Mouse anti-ALDH1A1 monoclonal antibody (e.g., Santa Cruz Biotechnology sc-374149, starting dilution 1:50).[6][23] For ALDH1A3, a rabbit polyclonal antibody can be used at a dilution of 1:200 to 1:500.[10][12][14][24]

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2 x 5 min), followed by a graded series of ethanol (100%, 95%, 70%, 50%; 3 min each), and finally rinse in distilled water.

-

Antigen Retrieval: Heat the slides in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes. Allow to cool to room temperature.

-

Peroxidase Blocking: Incubate slides in 3% H₂O₂ in methanol for 10 minutes to block endogenous peroxidase activity.

-

Blocking: Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Incubate with the primary ALDH1A1 antibody at the recommended dilution overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash slides with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash slides and apply the DAB substrate solution until a brown color develops. Monitor under a microscope to avoid overstaining.

-

Counterstaining: Lightly counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, then coverslip with mounting medium.

Colorimetric ALDH Enzyme Activity Assay

This assay provides a quantitative measure of total ALDH activity in cell or tissue lysates.

Materials:

-

ALDH Activity Assay Kit (e.g., Abcam ab155893 or Sigma-Aldrich MAK082)

-

Cell or tissue lysate

-

96-well plate

-

Microplate reader

Protocol:

-

Sample Preparation: Homogenize cells or tissue in the provided ice-cold ALDH Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant.[25]

-

Standard Curve: Prepare a series of NADH standards according to the kit instructions.

-

Reaction Setup:

-

Measurement: Incubate the plate at room temperature and measure the absorbance at 450 nm at multiple time points (kinetic mode) or at a single endpoint.

-

Calculation: Calculate the ALDH activity based on the rate of change in absorbance and compare it to the NADH standard curve.

ALDH in Cancer Signaling Pathways

ALDH is intricately involved in several key signaling pathways that regulate cancer cell proliferation.

The Retinoic Acid (RA) Signaling Pathway

ALDH1A isoforms catalyze the irreversible oxidation of retinal to retinoic acid (RA). RA then diffuses into the nucleus and binds to heterodimers of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This ligand-receptor complex binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

Downstream targets of the RA pathway that influence cell proliferation include:

-

Cell Cycle Regulators: RA can induce the expression of cell cycle inhibitors like p21 and p27, leading to cell cycle arrest.

-

Apoptosis-Related Genes: RA can regulate the expression of pro- and anti-apoptotic genes, such as those from the Bcl-2 family.

-

Differentiation Markers: In some contexts, RA promotes the expression of genes that drive cellular differentiation, leading to a loss of the proliferative, stem-like phenotype.

-

Feedback Regulation: High levels of RA can lead to a feedback inhibition of ALDH1A1 expression, providing a mechanism for homeostatic control of RA levels.[16]

Figure 2: The Retinoic Acid (RA) signaling pathway in cancer cell proliferation.

Upstream Regulation of ALDH Expression

The expression of ALDH genes, particularly ALDH1A1, is tightly regulated by a network of oncogenic signaling pathways:

-

Wnt/β-catenin Pathway: The Wnt signaling pathway can directly upregulate ALDH1A1 expression through the binding of the β-catenin/TCF transcription factor complex to the ALDH1A1 promoter.[28][29]

-

MUC1-C Signaling: The oncoprotein MUC1-C can induce the expression of ALDH1A1 by activating the ERK signaling pathway, which in turn leads to the phosphorylation and activation of the transcription factor C/EBPβ.[28][29]

-

TGF-β Pathway: The role of TGF-β is context-dependent. In some cancers, it can suppress ALDH1A1 expression via Smad4, while in others, it may promote a stem-like phenotype associated with high ALDH activity.[7]

-

NOTCH Pathway: The NOTCH signaling pathway can post-translationally regulate ALDH1A1 activity through SIRT2-mediated deacetylation.[7]

Figure 3: Upstream regulation of ALDH1A1 expression in cancer.

ALDH in ROS Detoxification and Chemotherapy Resistance

Increased metabolic activity and exposure to chemotherapeutic agents can lead to an accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, generating cytotoxic aldehydes like 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA). ALDH enzymes, particularly ALDH2 and ALDH3A1, play a critical role in detoxifying these aldehydes, thereby mitigating oxidative stress and preventing cell death.

Furthermore, ALDH1A1 and ALDH3A1 are directly involved in the detoxification of the chemotherapeutic drug cyclophosphamide. They oxidize the active metabolite, aldophosphamide, to the inactive carboxyphosphamide, preventing the formation of the cytotoxic phosphoramide mustard.[10][11]

Figure 4: Role of ALDH in ROS detoxification and chemotherapy resistance.

Conclusion and Future Directions

The evidence overwhelmingly points to ALDH as a critical player in cancer cell proliferation and survival. Its roles in detoxifying aldehydes, regulating the RA signaling pathway, mitigating oxidative stress, and conferring chemotherapy resistance make it an attractive therapeutic target. The development of specific and potent ALDH inhibitors holds great promise for the treatment of a wide range of cancers, particularly for targeting the resilient cancer stem cell population. Future research should focus on elucidating the precise roles of different ALDH isoforms in various cancer types, developing more selective inhibitors, and exploring combination therapies that target ALDH in conjunction with conventional chemotherapy or other targeted agents. A deeper understanding of the complex regulatory networks governing ALDH expression and activity will be paramount to the successful clinical translation of ALDH-targeting therapies.

References

- 1. stemcell.com [stemcell.com]

- 2. The aldehyde dehydrogenase enzyme 7A1 is functionally involved in prostate cancer bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Prognostic and immunological role of acetaldehyde dehydrogenase 1B1 in human tumors: A pan-cancer analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 9. Activator Protein-1 Regulation of Murine Aldehyde Dehydrogenase 1a1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ALDH1A3 antibody (29373-1-AP) | Proteintech [ptglab.com]

- 11. researchgate.net [researchgate.net]

- 12. ALDH1A3 Antibody - BSA Free (NBP2-15339): Novus Biologicals [novusbio.com]

- 13. awmr.cscholar.com [awmr.cscholar.com]

- 14. ALDH1A3 Polyclonal Antibody (PA5-29188) [thermofisher.com]

- 15. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Feedback inhibition of the retinaldehyde dehydrogenase gene ALDH1 by retinoic acid through retinoic acid receptor alpha and CCAAT/enhancer-binding protein beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. protocols.io [protocols.io]

- 23. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]

- 24. ALDH1A3 antibody (25167-1-AP) | Proteintech [ptglab.com]

- 25. researchgate.net [researchgate.net]

- 26. ALDH1A3 Monoclonal Antibody (GT926) (MA5-27727) [thermofisher.com]

- 27. Frontiers | Pharmacological Activation Of Aldehyde Dehydrogenase 2 Protects Against Heatstroke-Induced Acute Lung Injury by Modulating Oxidative Stress and Endothelial Dysfunction [frontiersin.org]

- 28. Aldehyde Dehydrogenase 2 as a Therapeutic Target in Oxidative Stress-Related Diseases: Post-Translational Modifications Deserve More Attention - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Non-P450 aldehyde oxidizing enzymes: the aldehyde dehydrogenase superfamily - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Polysaccharide K (PSK) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysaccharide K (PSK), also known as Krestin, is a protein-bound polysaccharide extracted from the mycelium of the medicinal mushroom Trametes versicolor (formerly Coriolus versicolor).[1][2][3] It has been widely used in Asia as an adjuvant in cancer therapy for several decades.[3][4][5][6] PSK exhibits both immunomodulatory and direct anti-tumor properties, making it a subject of significant interest in oncological research.[1][2][3]

These application notes provide detailed protocols for utilizing PSK in cell culture experiments to investigate its anti-cancer effects, including its impact on cell viability, apoptosis, and invasion. The information is intended to guide researchers in designing and executing robust in vitro studies.

Mechanism of Action

PSK exerts its anti-cancer effects through a multi-faceted approach that includes both direct action on cancer cells and modulation of the host immune response.[1][3] In the context of cell culture experiments, the direct effects are of primary interest. PSK has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest.[2][7]

A key aspect of its mechanism involves the modulation of specific signaling pathways. In pancreatic cancer cells, PSK's anti-proliferative actions are associated with the upregulation of the cell cycle regulator p21(WAF/Cip1) and the pro-apoptotic protein Bax.[5][8] This activity appears to be mediated, at least in part, through Toll-like receptors 2 and 4 (TLR2 and TLR4).[5][8] Furthermore, PSK has been demonstrated to reduce the invasive potential of colon cancer cells by decreasing the expression of matrix metalloproteinases (MMP)-2 and -9.[9][10] It also suppresses the expression of hypoxia-inducible factor-1α (HIF-1α), a key regulator of angiogenesis.[11]

Data Presentation

The following tables summarize the quantitative effects of PSK on various cancer cell lines as reported in the literature.

Table 1: Effect of PSK on the Invasion of Colon Cancer Cell Lines

| Cell Line | Treatment | Mean Number of Invasive Cells | Percentage Reduction |

| HCT116 | Untreated | 146 | - |

| HCT116 | PSK-treated | 24 | 83.6% |

| HT29 | Untreated | 81 | - |

| HT29 | PSK-treated | 7 | 91.4% |

| LoVo | Untreated | 65 | - |

| LoVo | PSK-treated | 4 | 93.8% |

| Data from a study on the effect of PSK on colon cancer cell invasion.[9][10] |

Table 2: General Effect of PSK on Tumor Cell Proliferation

| Cell Lines | PSK Concentration | Inhibition of Proliferation |

| Various Tumor Cell Lines | 50-100 µg/mL | 22% - 84% |

| Data from a study evaluating the in vitro cytotoxic anti-tumor activity of PSK.[2] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro anti-cancer effects of PSK.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to determine the effect of PSK on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

PSK solution (dissolved in sterile water or culture medium)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based buffer)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

PSK Treatment: Prepare serial dilutions of PSK in culture medium. Remove the old medium from the wells and add 100 µL of the PSK-containing medium at various concentrations (e.g., 50, 100, 300, 500 µg/mL). Include untreated control wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Apoptosis Assay (Annexin V Staining)

This protocol is used to detect and quantify apoptosis induced by PSK treatment.

Materials:

-

Cancer cell line of interest

-

6-well plates or culture flasks

-

PSK solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentration of PSK for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

-

Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Cell Invasion Assay (Matrigel Invasion Assay)

This protocol assesses the effect of PSK on the invasive capacity of cancer cells.[9][10]

Materials:

-

Cancer cell line of interest

-

PSK solution

-

Transwell inserts (e.g., 8 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

Cotton swabs

-

Methanol (for fixing)

-

Crystal Violet or similar stain

-

Microscope

Procedure:

-

Coating Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate for at least 2 hours at 37°C to allow for gelling.

-

Cell Seeding: Pre-treat cells with PSK for a desired duration. Harvest the cells and resuspend them in serum-free medium at a density of 1 x 10⁵ cells/mL. Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Chemoattractant: Add 500 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Removal of Non-invading Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently scrape away the non-invading cells from the upper surface of the membrane.

-

Fixing and Staining: Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with Crystal Violet for 20 minutes.

-

Cell Counting: Wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several random fields of view under a microscope.

Conclusion

PSK is a promising anti-cancer agent with direct effects on cancer cell proliferation, apoptosis, and invasion. The protocols and data presented in these application notes provide a framework for researchers to investigate the in vitro efficacy of PSK and to further elucidate its mechanisms of action. Consistent and reproducible experimental design, as outlined in the provided workflows, is crucial for obtaining reliable and meaningful results in the evaluation of this and other potential therapeutic compounds.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. The immunomodulator PSK induces in vitro cytotoxic activity in tumour cell lines via arrest of cell cycle and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer effects and mechanisms of polysaccharide-K (PSK): implications of cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gene expression in response to anti-tumour intervention by polysaccharide-K (PSK) in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polysaccharide-K (PSK) increases p21(WAF/Cip1) and promotes apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portal.research.lu.se [portal.research.lu.se]

- 7. Protein-bound polysaccharide-K (PSK) induces apoptosis and inhibits proliferation of promyelomonocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 10. Protein-bound polysaccharide K reduced the invasive ability of colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polysaccharide K suppresses angiogenesis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

KS100 Inhibitor: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the in vitro characterization of KS100, a potent, multi-isoform aldehyde dehydrogenase (ALDH) inhibitor. This compound demonstrates significant inhibitory activity against ALDH1A1, ALDH2, and ALDH3A1 isoforms and exhibits antiproliferative effects in various cancer cell lines.[1] The mechanism of action involves the accumulation of toxic aldehydes, leading to increased reactive oxygen species (ROS), lipid peroxidation, G2/M phase cell cycle arrest, and ultimately, apoptosis.[1][2] The following sections detail the inhibitor's mechanism, quantitative inhibitory data, and step-by-step protocols for key in vitro validation assays.

Mechanism of Action

Aldehyde dehydrogenases are a family of detoxifying enzymes responsible for oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[3] In many cancers, ALDH isoforms, particularly ALDH1A1, are overexpressed and associated with cancer stem cell (CSC) populations, contributing to drug resistance and poor prognosis.[2][3]

This compound acts as a pan-inhibitor of critical ALDH isoforms. By blocking the detoxification of aldehydes, this compound leads to their intracellular accumulation. This buildup of toxic metabolites induces significant oxidative stress, characterized by an increase in ROS and lipid peroxidation, which in turn triggers downstream signaling cascades that arrest the cell cycle and initiate the apoptotic cell death pathway.[1][2]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified against key ALDH isoforms and a panel of human cancer cell lines. The data, presented as 50% inhibitory concentrations (IC50), are summarized below.

Table 1: this compound Enzymatic Inhibition

| Target Enzyme | IC50 (nM) |

|---|---|

| ALDH1A1 | 230 |

| ALDH3A1 | 193 |

| ALDH2 | 1542 |

Data sourced from MedchemExpress and Dinavahi et al., 2020.[1]

Table 2: this compound Antiproliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| NCI-H929 | Multiple Myeloma | 0.3 |

| U266 | Multiple Myeloma | 1.0 |

| MM.1R | Multiple Myeloma | 1.2 |

| MM.1S | Multiple Myeloma | 1.3 |

| 1205Lu | Melanoma | 2.1 |

| RPMI-8226 | Multiple Myeloma | 2.1 |

| HT29 | Colon Cancer | 2.5 |

| HCT116 | Colon Cancer | 2.9 |

| UACC 903 | Melanoma | 3.7 |

| FF2441 | Fibroblast (Normal) | 9.8 |

Cell viability measured after 72-hour incubation. Data sourced from MedchemExpress and Dinavahi et al., 2020.[1]

Experimental Protocols

Protocol 1: ALDH Enzymatic Activity Assay

This biochemical assay measures the ability of this compound to inhibit ALDH enzymatic activity by monitoring the reduction of NAD+ to NADH.

Methodology:

-

Prepare cell lysates from a cell line with known ALDH expression. Quantify total protein concentration using a Bradford assay.[4]

-

In a 96-well plate or cuvette, prepare an assay mix containing 100 mM sodium pyrophosphate (pH 9.0) and 10 mM NAD+.[4]

-

Add 300 µg of cell lysate protein to the assay mix.[4]

-

Add this compound at various final concentrations (e.g., 10-point dilution series) or vehicle control (DMSO).

-

Incubate the mixture for 10 minutes at 25°C.[4]

-

Initiate the enzymatic reaction by adding 10 mM acetaldehyde.[4][5]

-

Immediately monitor the formation of NADH by measuring the increase in absorbance at 340 nm over 15 minutes using a spectrophotometer.[4][5]

-

Calculate the rate of reaction (nmol NADH/minute/mg protein) and determine the IC50 value of this compound by plotting the percent inhibition against the log of the inhibitor concentration.[4]

Protocol 2: Cell Proliferation (MTT) Assay

This cell-based assay determines the effect of this compound on the metabolic activity and proliferation of cancer cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, synthesis characterization and biological evaluation of novel multi-isoform ALDH inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance [frontiersin.org]

- 4. 2.5. ALDH Enzymatic Activity [bio-protocol.org]

- 5. ALDH2 Enzymatic Activity Assay [bio-protocol.org]

Determining the IC50 of KS100 for ALDH1A1: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation and proliferation. In the context of oncology, elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) across various tumor types and is associated with poor prognosis and resistance to therapy. Consequently, ALDH1A1 has emerged as a promising therapeutic target. KS100 is a potent, multi-isoform aldehyde dehydrogenase inhibitor that has demonstrated significant anti-proliferative and anticancer effects.[1][2][3] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound for human ALDH1A1.

Data Presentation

The inhibitory activity of this compound against multiple ALDH isoforms has been previously characterized. The IC50 values are summarized in the table below for easy reference and comparison.

| Compound | ALDH1A1 | ALDH2 | ALDH3A1 |

| This compound | 230 nM[1][4] | 1542 nM (1.54 µM)[1][4] | 193 nM[1][4] |

Signaling Pathway

ALDH1A1 is a pivotal enzyme in the retinoic acid (RA) signaling pathway. It catalyzes the irreversible oxidation of retinal to retinoic acid. Retinoic acid then acts as a ligand for nuclear receptors (RAR and RXR), which form heterodimers and bind to retinoic acid response elements (RAREs) on DNA to regulate the transcription of target genes involved in cell differentiation, proliferation, and apoptosis. Inhibition of ALDH1A1 by compounds like this compound disrupts this pathway, which is particularly relevant in cancer stem cells that often rely on this pathway for survival and self-renewal.

Caption: ALDH1A1 in the Retinoic Acid Signaling Pathway and its Inhibition by this compound.

Experimental Protocols

This section provides a detailed methodology for determining the IC50 value of this compound for ALDH1A1 using a standard in vitro enzymatic assay.

Principle

The enzymatic activity of ALDH1A1 is determined by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm. The initial rate of the reaction is measured in the presence of varying concentrations of the inhibitor (this compound). The IC50 value is then calculated by fitting the dose-response data to a suitable model.

Materials and Reagents

-

Recombinant human ALDH1A1 enzyme

-

This compound

-

NAD+ (Nicotinamide adenine dinucleotide)

-

Propionaldehyde (substrate)

-

Sodium pyrophosphate buffer (or other suitable buffer like BES)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow

References

- 1. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Aldehyde dehydrogenase 1A1 in stem cells and cancer | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Lack of Anti-Proliferative Effects with Compound KS100

This guide provides troubleshooting strategies for researchers and drug development professionals who are not observing the expected anti-proliferative effects of Compound KS100 in their experiments.

Frequently Asked Questions (FAQs)

Q1: My Compound this compound is not showing any anti-proliferative activity. What are the possible reasons?

A1: Several factors could contribute to the lack of an observed anti-proliferative effect. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system being used. Common reasons include compound instability or inactivity, incorrect dosage, problems with the assay methodology, or cell line-specific resistance.

Q2: How can I be sure that my experimental setup is correct?

A2: It is crucial to include proper controls in your experiment. This includes a negative control (vehicle-treated cells), a positive control (a known anti-proliferative agent), and blank wells (medium only). Consistent results from your controls will give you confidence in your assay setup. Additionally, ensuring accurate cell seeding and proper pipetting techniques are critical for reproducibility.[1][2]

Q3: Could the cell line I am using be resistant to Compound this compound?

A3: Yes, intrinsic or acquired resistance is a possibility. Cells can develop resistance to drugs through various mechanisms.[3][4] It is advisable to test the compound on a panel of different cancer cell lines to determine its spectrum of activity.

Q4: At what concentration should I test Compound this compound?

A4: If the optimal concentration is unknown, a dose-response experiment with a wide range of concentrations is recommended to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).[5]

Q5: What is the best assay to measure cell proliferation?

A5: The choice of assay depends on the specific research question and cell type. Common assays include MTT, WST-1, and BrdU incorporation assays. Each has its advantages and limitations. For example, MTT and WST-1 assays measure metabolic activity, which generally correlates with cell number, while BrdU assays directly measure DNA synthesis.

Troubleshooting Guides

Guide 1: Compound-Related Issues

This guide addresses potential problems with Compound this compound itself.

| Observation | Possible Cause | Suggested Solution |

| No effect at any concentration | Compound degradation | Verify compound stability under storage and experimental conditions. Prepare fresh stock solutions. |

| Compound inactivity | Confirm the identity and purity of the compound using analytical methods (e.g., NMR, mass spectrometry). | |

| Low compound solubility | Check the solubility of this compound in the culture medium. Use a suitable solvent (e.g., DMSO) at a final concentration that is non-toxic to the cells. | |

| Increased proliferation at low doses | Hormetic effect | This phenomenon, where low doses of a substance are stimulatory while high doses are inhibitory, has been observed with some compounds.[6] Extend the dose-response curve to higher concentrations. |

Guide 2: Assay and Protocol-Related Issues

This guide focuses on troubleshooting the experimental procedure.

| Observation | Possible Cause | Suggested Solution |

| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette.[1] |

| Edge effects in 96-well plates | Avoid using the outer wells of the plate, or fill them with sterile medium or PBS to maintain humidity.[1] | |

| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.[2] | |

| Low signal or absorbance readings | Insufficient incubation time | Optimize the incubation time for both the compound treatment and the assay reagent. |

| Low cell number | Increase the initial cell seeding density. Ensure cells are in the exponential growth phase.[2] | |

| High background signal | Reagent contamination | Use fresh, sterile reagents. |

| Reagent breakdown | Store reagents as recommended by the manufacturer, protecting them from light if necessary.[7] |

Experimental Protocols

Protocol 1: MTT Cell Proliferation Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of Compound this compound (and controls) and incubate for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.

-

Solubilization: Add solubilization solution (e.g., DMSO) to each well.[2]

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: BrdU Cell Proliferation Assay

This protocol measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.

-

Fixation and Denaturation: Fix the cells and denature the DNA.

-

Antibody Incubation: Add anti-BrdU antibody and incubate.

-

Secondary Antibody Incubation: Add a conjugated secondary antibody and incubate.

-

Detection: Add substrate and measure the signal (colorimetric or fluorescent) with a plate reader.

Visualizations

Caption: A generalized workflow for an anti-proliferation assay.

Caption: A logical troubleshooting flowchart for unexpected results.

Caption: A hypothetical signaling pathway inhibited by Compound this compound.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. youtube.com [youtube.com]

- 3. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Special Issue “Novel Anti-Proliferative Agents” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 细胞活力、增殖、冻存及细胞凋亡支持 – 问题排查 | Thermo Fisher Scientific - CN [thermofisher.cn]

issues with KS100 solubility in DMSO

Welcome to the technical support center for KS100. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, broad-spectrum small molecule inhibitor of aldehyde dehydrogenase (ALDH).[1][2][3] It specifically targets ALDH isoforms including ALDH1A1, ALDH2, and ALDH3A1.[1][2] Its mechanism of action involves the inhibition of these enzymes, which are crucial for detoxifying aldehydes and are often overexpressed in various cancer cells, contributing to drug resistance and cancer stem cell-like properties.[3][4] By inhibiting ALDH, this compound can induce apoptosis and cell cycle arrest, exhibiting anti-proliferative and anticancer effects.[1][2]

Q2: Is this compound a kinase inhibitor?

A2: No, this compound is not a kinase inhibitor. It is an aldehyde dehydrogenase (ALDH) inhibitor. This is an important distinction as its cellular effects and potential off-target activities will differ significantly from that of a kinase inhibitor.

Q3: What is the recommended solvent for dissolving this compound?

A3: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).

Q4: What is the solubility of this compound in DMSO?

A4: The solubility of this compound in DMSO is 100 mg/mL, which corresponds to a molar concentration of 177.28 mM.[2] It is also recommended to use sonication to facilitate dissolution.[2]

Troubleshooting Guide: this compound Solubility in DMSO

This guide addresses common problems researchers may encounter when dissolving this compound in DMSO.

Problem 1: this compound is not fully dissolving in DMSO at the desired concentration.

-

Possible Cause 1: Concentration exceeds solubility limit.

-

Solution: Do not exceed the maximum known solubility of 100 mg/mL (177.28 mM). If a higher concentration is required for your experimental design, it is likely not feasible with a pure DMSO stock.

-

-

Possible Cause 2: Insufficient mixing or agitation.

-

Solution: As recommended, use sonication to aid dissolution.[2] If a sonicator is unavailable, gentle warming (to no more than 37°C) and vortexing can be used as alternatives. Be cautious with heating as it can potentially degrade the compound.

-

-

Possible Cause 3: Quality of DMSO.

-

Solution: Use anhydrous, high-purity DMSO (≥99.9%). DMSO is hygroscopic and can absorb water from the atmosphere, which may reduce the solubility of your compound. Always use a fresh, unopened bottle of DMSO or one that has been properly stored to minimize water absorption.

-

Problem 2: After initial dissolution, a precipitate forms in the this compound stock solution.

-

Possible Cause 1: Temperature fluctuations.

-

Solution: Store the DMSO stock solution at -20°C or -80°C. Repeated freeze-thaw cycles can promote precipitation. To avoid this, aliquot the stock solution into smaller, single-use volumes.

-